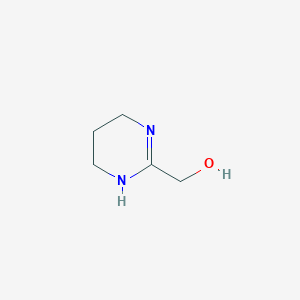
(1,4,5,6-Tetrahydropyrimidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4,5,6-Tetrahydropyrimidin-2-yl)methanol is a heterocyclic compound with a pyrimidine ring structure. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,5,6-Tetrahydropyrimidin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with formaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(1,4,5,6-Tetrahydropyrimidin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and alkylated products.
科学的研究の応用
(1,4,5,6-Tetrahydropyrimidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (1,4,5,6-Tetrahydropyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved in its action include signal transduction and metabolic pathways.
類似化合物との比較
Similar Compounds
1,4,5,6-Tetrahydropyrimidine: A structurally similar compound with a pyrimidine ring but lacking the hydroxyl group.
2-Methyl-1,4,5,6-tetrahydropyrimidine: Another derivative with a methyl group at the 2-position instead of a hydroxyl group.
Uniqueness
(1,4,5,6-Tetrahydropyrimidin-2-yl)methanol is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a broader range of chemical reactions and enhances its potential as a versatile intermediate in synthetic chemistry.
特性
分子式 |
C5H10N2O |
|---|---|
分子量 |
114.15 g/mol |
IUPAC名 |
1,4,5,6-tetrahydropyrimidin-2-ylmethanol |
InChI |
InChI=1S/C5H10N2O/c8-4-5-6-2-1-3-7-5/h8H,1-4H2,(H,6,7) |
InChIキー |
UISVKSHZLURYSM-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=NC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


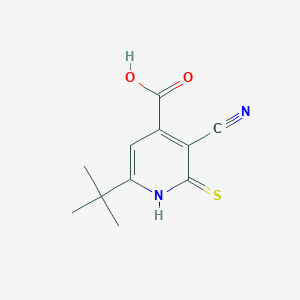

![(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridin-4-yl)methanol](/img/structure/B14883973.png)
![dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14883977.png)

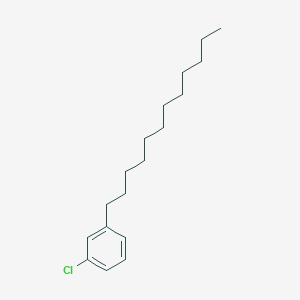
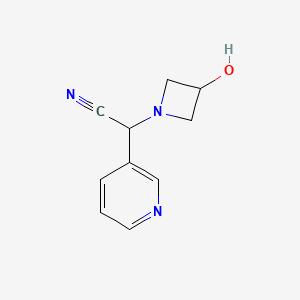

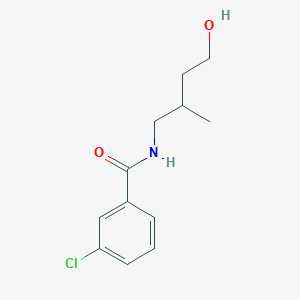
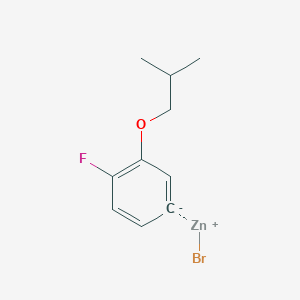
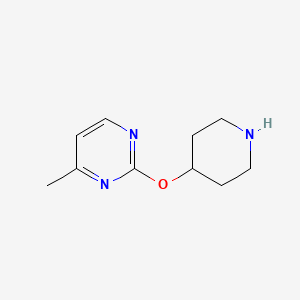

![(2E)-4-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14884037.png)
![6,7-dihydro-5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-amine hydrochloride](/img/structure/B14884038.png)
